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Introduction
(+)-Losigamone, the S(+) enantiomer of Losigamone, is a novel anticonvulsant agent that has

shown promise in the treatment of partial and secondarily generalized seizures.[1] Its

mechanism of action is distinct from many traditional antiepileptic drugs and is thought to

involve the modulation of excitatory neurotransmission.[1][2] Specifically, studies have

indicated that (+)-Losigamone reduces the release of excitatory amino acids, such as

glutamate and aspartate, and decreases the persistent sodium current (INaP) in hippocampal

neurons.[1][3][4] These actions suggest a potential neuroprotective effect in conditions of

neuronal hyperexcitability.

Organotypic hippocampal slice cultures are a valuable in vitro model for studying the complex

neuronal circuitry of the hippocampus in a preparation that maintains its three-dimensional

structure for several weeks. This system allows for the investigation of both acute and chronic

effects of neuroactive compounds on synaptic transmission, neuronal viability, and network

activity.

This document provides a detailed protocol for the assessment of (+)-Losigamone in

organotypic hippocampal slice cultures, covering slice preparation, drug application, and

methodologies for evaluating its electrophysiological and neuroprotective effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10784438?utm_src=pdf-interest
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.multichannelsystems.com/sites/multichannelsystems.com/files/documents/applications/MEA-Application%20Note_Organotypic%20Cultures%20of%20Hippocampal%20Slice%20Preparation.pdf
https://www.multichannelsystems.com/sites/multichannelsystems.com/files/documents/applications/MEA-Application%20Note_Organotypic%20Cultures%20of%20Hippocampal%20Slice%20Preparation.pdf
https://pubmed.ncbi.nlm.nih.gov/2292246/
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.multichannelsystems.com/sites/multichannelsystems.com/files/documents/applications/MEA-Application%20Note_Organotypic%20Cultures%20of%20Hippocampal%20Slice%20Preparation.pdf
https://discovery.ucl.ac.uk/id/eprint/10119183/1/Organotypic_MMB_ChurchGold_4RPS.pdf
https://pubmed.ncbi.nlm.nih.gov/11716808/
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Effective Concentrations of (+)-Losigamone in In Vitro Preparations
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Parameter Preparation
(+)-
Losigamone
Concentration

Effect Reference

Glutamate &

Aspartate

Release

(Potassium-

stimulated)

Mouse cortical

slices
100 µM

Significant

reduction

(p<0.05 for

aspartate,

p<0.01 for

glutamate)

[1]

Glutamate &

Aspartate

Release

(Potassium-

stimulated)

Mouse cortical

slices
200 µM

Significant

reduction

(p<0.01 for both)

[1]

Glutamate &

Aspartate

Release

(Veratridine-

stimulated)

Mouse cortical

slices
100 µM

Significant

reduction

(p<0.05 for both)

[1]

Glutamate &

Aspartate

Release

(Veratridine-

stimulated)

Mouse cortical

slices
200 µM

Significant

reduction

(p<0.01 for both)

[1]

Spontaneous

Depolarizations

(in Mg²⁺-free

aCSF)

Mouse cortical

wedge
50-200 µM

Significant

reduction
[1]

Persistent

Sodium Current

(INaP)

Rat hippocampal

neurons
100-200 µM

Decrease in

amplitude
[3][4]

Table 2: Quantitative Effects of (+)-Losigamone on Stimulated Amino Acid Release
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Stimulus Amino Acid
(+)-
Losigamone
Concentration

Mean
Stimulated
Release (% of
first pulse)

Reference

Potassium (60

mM)
Aspartate 100 µM ~70% [5]

Potassium (60

mM)
Glutamate 100 µM ~75% [5]

Potassium (60

mM)
Aspartate 200 µM ~60% [5]

Potassium (60

mM)
Glutamate 200 µM ~65% [5]

Veratridine (20

µM)
Aspartate 100 µM ~55% [5]

Veratridine (20

µM)
Glutamate 100 µM ~50% [5]

Veratridine (20

µM)
Aspartate 200 µM ~45% [5]

Veratridine (20

µM)
Glutamate 200 µM ~40% [5]

Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
(Interface Method)
This protocol is adapted from standard methods for preparing organotypic hippocampal slice

cultures.

Materials:

P6-P8 rat or mouse pups

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)

Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25%

heat-inactivated horse serum, 2 mM L-glutamine, 25 mM D-glucose, and 1x Penicillin-

Streptomycin.

Millicell cell culture inserts (0.4 µm)

6-well culture plates

Vibratome or tissue chopper

Stereomicroscope

Standard surgical instruments

Procedure:

Anesthetize and decapitate the pup in accordance with institutional animal care and use

committee guidelines.

Rapidly dissect the brain and place it in ice-cold, carbogen (95% O₂/5% CO₂)-gassed

dissection medium.

Isolate the hippocampi from both hemispheres.

Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue

chopper in cold dissection medium.

Transfer the slices to a dish containing fresh, cold dissection medium.

Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-

warmed culture medium per well.

Incubate the slices at 35-37°C in a humidified 5% CO₂ incubator.

Change the culture medium every 2-3 days.
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Allow the slices to mature for 7-10 days in vitro (DIV) before commencing experiments.

Electrophysiological Assessment of (+)-Losigamone
A. Whole-Cell Patch-Clamp Recordings to Assess INaP

Objective: To measure the effect of (+)-Losigamone on the persistent sodium current (INaP) in

CA1 pyramidal neurons.

Solutions:

Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 2.5 mM

CaCl₂, 25 mM NaHCO₃, 10 mM glucose. Equilibrated with 95% O₂/5% CO₂.

Internal Solution (for INaP isolation): 120 mM Cs-gluconate, 20 mM KCl, 10 mM HEPES, 2

mM MgCl₂, 2 mM Mg₂ATP, 0.3 mM NaGTP, 7 mM phosphocreatine, 0.6 mM EGTA. pH

adjusted to 7.2 with CsOH. To block K⁺ and Ca²⁺ currents, add appropriate blockers to the

aCSF (e.g., TEA, 4-AP, CdCl₂).

(+)-Losigamone Stock Solution: Prepare a 100 mM stock in DMSO. The final DMSO

concentration in the recording solution should be ≤0.1%.[4]

Procedure:

Transfer a hippocampal slice culture to the recording chamber of an upright microscope and

continuously perfuse with carbogenated aCSF (with K⁺ and Ca²⁺ channel blockers) at room

temperature.[6]

Identify CA1 pyramidal neurons for recording.

Establish a whole-cell patch-clamp configuration.

To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.[4]

Record baseline INaP.

Bath-apply (+)-Losigamone at final concentrations of 50 µM, 100 µM, and 200 µM for 10-15

minutes each.
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Record INaP in the presence of each concentration of (+)-Losigamone.

Perform a washout by perfusing with drug-free aCSF.

At the end of the experiment, apply tetrodotoxin (TTX) to confirm the recorded current is a

sodium current.[4]

B. Field Potential Recordings to Assess Synaptic Transmission

Objective: To evaluate the effect of (+)-Losigamone on excitatory postsynaptic potentials

(EPSPs).

Procedure:

Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the

stratum radiatum of the CA1 region.

Record baseline field EPSPs (fEPSPs).

Bath-apply (+)-Losigamone (50-200 µM) and record fEPSPs.

Analyze changes in the fEPSP slope and amplitude.

Neuroprotection Assay against Excitotoxicity
Objective: To assess the neuroprotective effect of (+)-Losigamone against glutamate-induced

cell death.

Procedure:

At 10 DIV, treat slice cultures with (+)-Losigamone (100 µM) or vehicle (0.1% DMSO) for 24

hours.

Induce excitotoxicity by exposing the slices to a high concentration of glutamate (e.g., 1 mM)

or NMDA (e.g., 50 µM) for a defined period (e.g., 1-3 hours) in the presence of the drug or

vehicle.
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Wash out the excitotoxin and continue to culture the slices in their respective (+)-
Losigamone or vehicle-containing medium for another 24-48 hours.

Assess cell death using a fluorescent viability stain such as Propidium Iodide (PI).

Capture fluorescent images and quantify the PI-positive (dead) cells in the CA1 and CA3

regions.

Compare the extent of cell death in (+)-Losigamone-treated slices versus vehicle-treated

slices.
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Caption: Proposed mechanism of action of (+)-Losigamone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.benchchem.com/product/b10784438?utm_src=pdf-body-img
https://www.benchchem.com/product/b10784438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slice Culture Preparation

Treatment & Assessment

Hippocampal Dissection
(P6-P8 Pups)

Slice Preparation
(350-400 µm)

Organotypic Culture
(7-10 DIV)

Application of
(+)-Losigamone

Electrophysiology
(Patch-clamp / fEPSP)

Neuroprotection Assay
(Glutamate Excitotoxicity)

Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for assessing (+)-Losigamone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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